2-Hydroxy-3-methylbenzaldehyde
Overview
Description
Synthesis Analysis
2-Hydroxybenzaldehydes have been the subject of study for their reactivity with alkynes, alkenes, or allenes, showing the versatility of these compounds in synthetic chemistry. Notably, 2-Hydroxybenzaldehydes can efficiently react with internal and terminal alkynes, catalyzed by a rhodium-based system, to produce 2-alkenoylphenols with good yields, highlighting a method for modifying the core structure of 2-Hydroxy-3-methylbenzaldehyde (Kokubo et al., 1999). Furthermore, the synthesis of N-methyl-N'-2-hydroxybenzaldehyde acylhydrazones showcases the chemical modification capabilities of related compounds, which proceed without the side reactions of O-methylation, indicating potential pathways for derivatizing 2-Hydroxy-3-methylbenzaldehyde (Li et al., 2014).
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methylbenzaldehyde derivatives, such as S-ethylisothiosemicarbazones and their complexes, has been explored, revealing coordination with metals in a tridentate manner and adopting specific geometries depending on the central metal atom involved. These findings underscore the structural versatility and potential for forming complex molecules with 2-Hydroxy-3-methylbenzaldehyde as a starting material (Takjoo et al., 2013).
Chemical Reactions and Properties
2-Hydroxy-3-methylbenzaldehyde participates in various chemical reactions, such as self-terminated cascade reactions that produce methylbenzaldehydes from ethanol, highlighting its reactivity and potential as a precursor for the synthesis of valuable chemicals (Moteki et al., 2016). Additionally, its derivatives can undergo ortho-bromination, enabling the synthesis of substituted 2-bromobenzaldehydes, which are valuable intermediates for further chemical transformations (Dubost et al., 2011).
Physical Properties Analysis
The physical properties of 2-Hydroxy-3-methylbenzaldehyde and its derivatives can be inferred from studies on similar compounds, where their crystalline structure, disorder, and intermolecular interactions have been detailed. These studies provide insights into the solid-state characteristics that could be relevant for 2-Hydroxy-3-methylbenzaldehyde (Rivera et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and catalytic potential, are highlighted by studies on related compounds undergoing hydrodeoxygenation and hydroxyalkylation reactions. These reactions demonstrate the potential of 2-Hydroxy-3-methylbenzaldehyde in catalysis and organic synthesis, offering pathways for creating valuable chemical products (Verma & Kishore, 2017).
Scientific Research Applications
Fluorescent pH Sensor : 2-Hydroxy-3-methylbenzaldehyde derivatives can act as selective fluorescent pH sensors, valuable for studying biological organelles due to their sensitivity within a specific pH range (Saha et al., 2011).
Pheromone Synthesis : This compound is a component of astigmatid mites, functioning as alarm and sex pheromones. Its synthesis is important for the development of applications using these pheromones (Noguchi et al., 1997).
Chemical Synthesis : It is used in self-terminated cascade reactions to produce methylbenzaldehydes from ethanol, demonstrating its utility in creating value-added chemicals (Moteki et al., 2016).
Reactions with Alkynes, Alkenes, or Allenes : 2-Hydroxybenzaldehydes, including 2-Hydroxy-3-methylbenzaldehyde, react efficiently with alkynes, alkenes, or allenes using a rhodium catalyst system, offering pathways for synthesizing diverse chemical compounds (Kokubo et al., 1999).
Antibacterial Activity : Derivatives of this compound, like 4-hydroxy-3-methylchalcone, synthesized from 2-Hydroxy-3-methylbenzaldehyde, have shown antibacterial activity against both gram-positive and gram-negative bacteria (Hapsari et al., 2018).
Nonlinear Optical Material : It is investigated for its nonlinear optical properties, indicating its potential as an optical limiting material (Jayareshmi et al., 2021).
Schiff Base Synthesis : It's used in synthesizing Schiff base compounds with potential applications in antioxidant, enzyme inhibition, and antimicrobial properties (Sumrra et al., 2018).
Electrochemical Studies : Its derivatives have been studied for their electrochemical behavior, indicating potential applications in various electrochemical processes (Hasdemir et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-hydroxy-3-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7(5-9)8(6)10/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPQNXSAJZOTJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335060 | |
Record name | 2-Hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-methylbenzaldehyde | |
CAS RN |
824-42-0 | |
Record name | 3-Methylsalicylaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-3-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40335060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-3-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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